molecular formula C19H28N2O4 B8107398 Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate

Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate

Cat. No. B8107398
M. Wt: 348.4 g/mol
InChI Key: GRCXWFCHLUQNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H28N2O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Synthesis of Novel Carboxamides for Inhibition of Cathepsins : Research demonstrates the utility of benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate in synthesizing novel carboxamides. These compounds show potential as inhibitors of cathepsins K and B, enzymes implicated in various diseases (Lukić, Grošelj, Novinec, & Svete, 2017).

  • Development of Peptide Supramolecular Devices : The compound plays a role in the synthesis of N-tert-Butyloxycarbonyl-9-amino-4,5-diazafluorene-9-carboxylic acid methyl ester, a precursor for peptide supramolecular devices, illustrating its versatility in medicinal chemistry (Mazaleyrat, Wakselman, Formaggio, Crisma, & Toniolo, 1999).

Organic Chemistry and Catalysis

  • Preparation of Amino Acid Derivatives : This compound is used in the synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid. The study highlights its role in producing amino acid derivatives, important in various chemical syntheses (Yoshida, Takeshita, Orita, Kado, Yasuda, Kato, & Itoh, 1996).

  • Synthesis of Enantioselective Compounds : The compound is utilized in the synthesis of enantioselective methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate. This process showcases its application in creating compounds with specific optical properties, useful in asymmetric synthesis and catalysis (Magata, Nagano, Endo, Kawaida, Nagaoka, Hirokawa, & Maezaki, 2017).

Pharmaceutical and Biochemical Research

  • Synthesis of Protein Tyrosine Kinase Inhibitors : An important application of this compound is in the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in creating the protein tyrosine kinase Jak3 inhibitor, showcasing its relevance in pharmaceutical research (Xin-zhi, 2011).

  • Role in Anticancer Research : It's also used in the synthesis of deaza-analogues of the bisindole marine alkaloid Topsentin, with some derivatives showing moderate anticancer activity. This underscores its potential in developing novel anticancer agents (Carbone, Spanò, Parrino, Ciancimino, Attanasi, & Favi, 2013).

properties

IUPAC Name

benzyl 2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-14-10-11-16(20-17(22)25-19(2,3)4)12-21(14)18(23)24-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCXWFCHLUQNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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